molecular formula C19H18N6O B11239027 2-{[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

2-{[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

Cat. No.: B11239027
M. Wt: 346.4 g/mol
InChI Key: VUJUSPMXICNADK-UHFFFAOYSA-N
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Description

2-{[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of phenyl and phenylamino groups. The final step involves the attachment of the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

2-{[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL is unique due to its specific structure and the presence of both phenyl and phenylamino groups attached to the pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(4-anilino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol

InChI

InChI=1S/C19H18N6O/c26-12-11-20-19-23-17(22-14-7-3-1-4-8-14)16-13-21-25(18(16)24-19)15-9-5-2-6-10-15/h1-10,13,26H,11-12H2,(H2,20,22,23,24)

InChI Key

VUJUSPMXICNADK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4

Origin of Product

United States

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